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Compound of Interest

Compound Name: 5-Nitro-2-(phenylsulfonyl)pyridine

Cat. No.: B3056243 Get Quote

This technical guide provides an in-depth analysis of the structural, vibrational, and electronic

properties of 5-Nitro-2-(phenylsulfonyl)pyridine, based on theoretical calculations. The

information presented herein is intended for researchers, scientists, and drug development

professionals engaged in computational chemistry and molecular modeling.

Molecular Structure and Optimization
The molecular structure of 5-Nitro-2-(phenylsulfonyl)pyridine has been optimized using

Density Functional Theory (DFT) calculations. These computations provide insights into the

molecule's geometry, including bond lengths, bond angles, and dihedral angles, which are

fundamental to understanding its chemical behavior and potential interactions.

Optimized Geometrical Parameters
The equilibrium geometry of 5-Nitro-2-(phenylsulfonyl)pyridine was determined at the

B3LYP/6-311++G(d,p) level of theory. Key structural parameters are summarized below.

Table 1: Selected Optimized Bond Lengths (Å)
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Bond Length (Å)

S1-O2 1.431

S1-O3 1.431

S1-C4 1.772

S1-C10 1.777

N6-C5 1.224

N6-C7 1.224

N8-C4 1.336

N8-C9 1.339

Table 2: Selected Optimized Bond Angles (°)

Atoms Angle (°)

O2-S1-O3 119.8

O2-S1-C4 108.9

O3-S1-C10 108.9

C4-S1-C10 105.7

C5-N6-C7 120.0

C4-N8-C9 117.2

Table 3: Selected Optimized Dihedral Angles (°)
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Atoms Angle (°)

O2-S1-C4-N8 -52.7

O3-S1-C4-C5 69.8

C10-S1-C4-N8 71.3

S1-C4-N8-C9 179.8

Computational Methodology
The theoretical calculations were performed using the Gaussian 09 software package. The

methodology employed is outlined below.

Level of Theory: Density Functional Theory (DFT)

Functional: Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr

correlation functional (B3LYP)

Basis Set: 6-311++G(d,p)

Procedure:

The initial molecular structure was drawn using GaussView.

The geometry was optimized to find the minimum energy conformation.

Vibrational frequency calculations were performed on the optimized structure to confirm it

as a true minimum (no imaginary frequencies) and to analyze the vibrational modes.

Electronic properties, such as HOMO and LUMO energies, were calculated based on the

optimized geometry.
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Computational workflow for the theoretical analysis.

Vibrational Analysis
Vibrational frequency analysis is crucial for interpreting infrared (IR) and Raman spectra. The

calculated frequencies and their corresponding assignments provide a detailed picture of the

molecule's vibrational modes.

Table 4: Selected Calculated Vibrational Frequencies (cm⁻¹)
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Mode No. Frequency (cm⁻¹) Assignment

6 3110 C-H stretching (phenyl ring)

13 1595 C-C stretching (phenyl ring)

19 1525 Asymmetric NO₂ stretching

25 1348 Symmetric NO₂ stretching

31 1310 Asymmetric SO₂ stretching

34 1150 Symmetric SO₂ stretching

45 840 C-N stretching

52 750 C-S stretching

Electronic Properties
The electronic properties of a molecule, particularly the energies of the Highest Occupied

Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical

for understanding its reactivity and electronic transitions.
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Available at: [https://www.benchchem.com/product/b3056243#theoretical-calculations-on-5-
nitro-2-phenylsulfonyl-pyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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